1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Description
Properties
IUPAC Name |
1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHLASVQONCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319833 | |
| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896333-70-3 | |
| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a suitable chromene derivative, followed by cyclization with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Conversion to nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows for unique interactions with enzymes and receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs. This aligns with , where nitro-substituted azachalcones exhibited superior antimicrobial and antioxidant activities .
- Melting Points : Compounds with nitro substituents (e.g., 4h) generally exhibit higher melting points (~185°C) compared to methyl/methoxy analogues (~180°C), suggesting increased crystallinity and stability .
Pharmacokinetic and Physicochemical Properties
- However, its rigid spiro structure could improve metabolic stability, as seen in siramesine’s nanomolar binding affinity despite poor clinical efficacy .
- Metabolism : Nitro groups are often metabolized to amines, which could lead to active or toxic metabolites. This contrasts with halogenated derivatives (e.g., 4k in ), where dehalogenation is less likely .
Biological Activity
The compound 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its effects against different disease models, including antimalarial and anticancer properties.
Chemical Structure
The structure of 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one can be represented as follows:
This compound features a spiro system that combines chromene and piperidine moieties, which is essential for its biological interactions.
Antimalarial Activity
Recent studies have investigated the antimalarial properties of compounds related to the spiro[chromene-2,4'-piperidine] framework. A notable study assessed the in vitro activity of several derivatives against Plasmodium falciparum strains. The findings indicated that certain compounds exhibited moderate to significant antimalarial activity, with IC50 values ranging from 2.13 to 5.45 μM for specific derivatives .
| Compound | Strain | IC50 (μM) |
|---|---|---|
| 198 | D6 | 2.74 |
| 198 | W2 | 5.45 |
| 211 | D6 | 2.13 |
| 211 | W2 | 5.43 |
These results suggest that modifications on the benzoyl moiety can enhance the antimalarial efficacy of these compounds.
Anticancer Activity
In addition to antimalarial effects, there is emerging evidence regarding the anticancer potential of spiro[chromene-2,4'-piperidine] derivatives. For instance, a study focusing on human cancer cell lines demonstrated that certain derivatives induced apoptosis in A431 human epidermoid cancer cells in a dose-dependent manner. The apoptotic effect was evaluated using flow cytometric analyses, confirming the potential of these compounds as anticancer agents .
The biological activity of 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one may be attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro group is believed to enhance reactivity and facilitate interactions with biomolecules like proteins and nucleic acids.
Case Studies
- Study on Antimalarial Activity : A comprehensive study evaluated various spiro compounds against malaria parasites. The results indicated that compounds with specific substitutions showed enhanced accumulation in the acidic food vacuole of Plasmodium species, leading to improved efficacy against malaria .
- Study on Anticancer Properties : Another investigation into the anticancer effects revealed that derivatives caused significant cell cycle arrest and apoptosis in cancer cells, suggesting a potential pathway through which these compounds exert their effects .
Q & A
Q. How does this compound compare to structurally related spirochromanes in targeting neurological disorders?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
